N,N'-双-Fmoc-二氨基乙酸

货号 B112890

CAS 编号:

668492-50-0

分子量: 534.6 g/mol

InChI 键: GIECFDYTZAMGNM-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

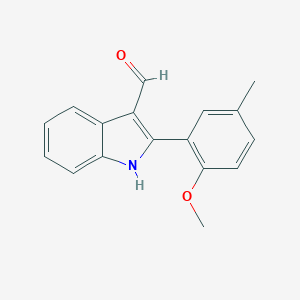

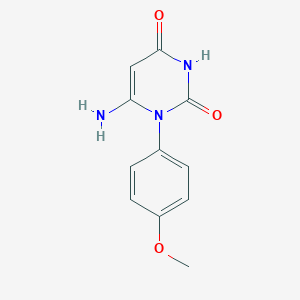

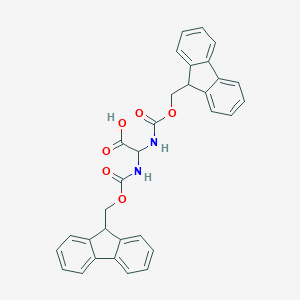

N,N’-Bis-Fmoc-diaminoacetic acid is a chemical compound with the molecular formula C32H26N2O6 . It is a white powder and is used as a biochemical for proteomics research .

Synthesis Analysis

The synthesis of N,N’-Bis-Fmoc-diaminoacetic acid involves the fluorenylmethoxycarbonyl (Fmoc) protection of functionalized bis-amino acid building blocks using a temporary Cu2+ complexation strategy . This method allows the synthesis of stereochemically and functionally diverse spiroligomers utilizing solid-phase Fmoc/tBu chemistry .Molecular Structure Analysis

The molecular structure of N,N’-Bis-Fmoc-diaminoacetic acid is represented by the InChI key GIECFDYTZAMGNM-UHFFFAOYSA-N . It consists of two Fmoc groups attached to a diaminoacetic acid core .Chemical Reactions Analysis

The chemical reactions involving N,N’-Bis-Fmoc-diaminoacetic acid are primarily associated with its use in peptide synthesis. The Fmoc group is base-labile, which means it can be removed under basic conditions, allowing the amino group to participate in peptide bond formation .Physical And Chemical Properties Analysis

N,N’-Bis-Fmoc-diaminoacetic acid is a white powder with a molecular weight of 534.57 g/mol . It should be stored at temperatures between 0-8 °C .科学研究应用

Synthesis of Polyheterocyclic Cage Compounds

- Application Summary: “N,N’-Bis-Fmoc-diaminoacetic acid” is used as a scaffold for the synthesis of polyheterocyclic cage compounds . These compounds are a class of high-energy materials widely used in various composite explosives, rocket propellants, gun propellants, and specialty formulations .

- Methods of Application: The synthesis involves an acid-catalyzed condensation of glyoxylic acid or its ethyl ester with several carboxamides of different basicity, or with mesyl amide, to furnish diaminoacetic acid derivatives . Elemental iodine was used for the first time as an acid catalyst for the condensation of glyoxylic acid or its ester, which gave access to diaminoacetic acid derivatives in higher yields in most cases, as opposed to p-toluenesulfonic acid (PTSA) .

- Results or Outcomes: The properties such as structure and basicity of the starting amides were demonstrated to influence the condensation process . An abnormally high activity of mesyl amide when condensed with ethyl glyoxylate was noticed, which may evidence a special impact of the sulfonyl moiety in the amide molecule on the condensation .

Automated Synthesis of Highly Functionalized Spiroligomers

- Application Summary: “N,N’-Bis-Fmoc-diaminoacetic acid” is used in the automated synthesis of highly functionalized spiroligomers . Spiroligomers are fused ring spiro-ladder structures constructed from cyclic, stereochemically pure bis-amino acid building blocks joined together through diketopiperazine (DKP) rings .

- Methods of Application: The synthesis involves the fluorenylmethoxycarbonyl (Fmoc) protection of functionalized bis-amino acid building blocks using a temporary Cu2+ complexation strategy, together with an efficient multikilogram-scale synthesis of bis-amino acid precursors . This allows the synthesis of stereochemically and functionally diverse spiroligomers utilizing solid-phase Fmoc/tBu chemistry .

- Results or Outcomes: The synthesized spiroligomers have various applications, including as catalysts of organic reactions, templates of supramolecular metal binding complexes, inhibitors of protein-protein interactions, and carbohydrate binding molecules .

Fmoc Protection of Amines and Amino Acids

- Application Summary: “N,N’-Bis-Fmoc-diaminoacetic acid” is used in the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols .

- Methods of Application: The Fmoc protection is performed in aqueous media under mild and catalyst-free conditions . The reaction proved to be chemoselective in the presence of ambident nucleophiles .

- Results or Outcomes: This method provides an environmentally friendly approach to the Fmoc protection of a variety of compounds, expanding the range of potential applications .

Synthesis of Polyheterocyclic Cage Compounds

- Application Summary: “N,N’-Bis-Fmoc-diaminoacetic acid” is used as a scaffold for the synthesis of polyheterocyclic cage compounds . These compounds are a class of high-energy materials widely used in various composite explosives, rocket propellants, gun propellants, and specialty formulations .

- Methods of Application: The synthesis involves an acid-catalyzed condensation of glyoxylic acid or its ethyl ester with several carboxamides of different basicity, or with mesyl amide, to furnish diaminoacetic acid derivatives . Elemental iodine was used for the first time as an acid catalyst for the condensation of glyoxylic acid or its ester, which gave access to diaminoacetic acid derivatives in higher yields in most cases, as opposed to p-toluenesulfonic acid (PTSA) .

- Results or Outcomes: The properties such as structure and basicity of the starting amides were demonstrated to influence the condensation process . An abnormally high activity of mesyl amide when condensed with ethyl glyoxylate was noticed, which may evidence a special impact of the sulfonyl moiety in the amide molecule on the condensation .

Fmoc Protection of Amines and Amino Acids

- Application Summary: “N,N’-Bis-Fmoc-diaminoacetic acid” is used in the Fmoc protection of a variety of aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols .

- Methods of Application: The Fmoc protection is performed in aqueous media under mild and catalyst-free conditions . The reaction proved to be chemoselective in the presence of ambident nucleophiles .

- Results or Outcomes: This method provides an environmentally friendly approach to the Fmoc protection of a variety of compounds, expanding the range of potential applications .

未来方向

属性

IUPAC Name |

2,2-bis(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26N2O6/c35-30(36)29(33-31(37)39-17-27-23-13-5-1-9-19(23)20-10-2-6-14-24(20)27)34-32(38)40-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28/h1-16,27-29H,17-18H2,(H,33,37)(H,34,38)(H,35,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIECFDYTZAMGNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373220 |

Source

|

| Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis-Fmoc-diaminoacetic acid | |

CAS RN |

668492-50-0 |

Source

|

| Record name | Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

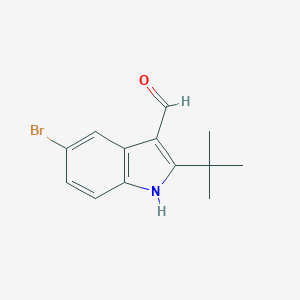

5-bromo-2-tert-butyl-1H-indole-3-carbaldehyde

587828-65-7

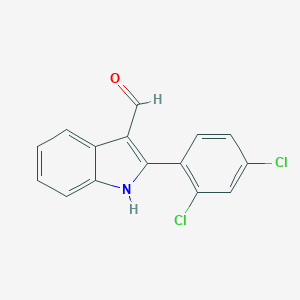

2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde

590390-82-2

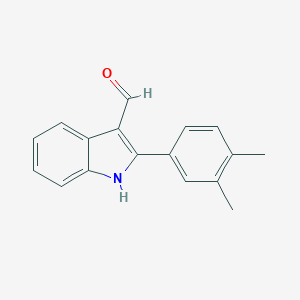

2-(3,4-dimethylphenyl)-1H-indole-3-carbaldehyde

590391-01-8